Cas no 2229460-05-1 (2,2-difluoro-1-3-(trifluoromethyl)-1H-pyrazol-4-ylethan-1-amine)

2,2-difluoro-1-3-(trifluoromethyl)-1H-pyrazol-4-ylethan-1-amine is a versatile organic compound with a unique structure. It features a pyrazole ring substituted with a trifluoromethyl group and an ethanamine moiety, offering enhanced stability and reactivity. This compound is well-suited for various synthetic applications, particularly in the development of novel pharmaceuticals and agrochemicals, due to its distinctive functional groups and potential for structural modifications.
2,2-difluoro-1-3-(trifluoromethyl)-1H-pyrazol-4-ylethan-1-amine structure
2229460-05-1 structure
商品名:2,2-difluoro-1-3-(trifluoromethyl)-1H-pyrazol-4-ylethan-1-amine
CAS番号:2229460-05-1
MF:C6H6F5N3
メガワット:215.123958110809
CID:6602631
PubChem ID:165969253

2,2-difluoro-1-3-(trifluoromethyl)-1H-pyrazol-4-ylethan-1-amine 化学的及び物理的性質

名前と識別子

    • 2,2-difluoro-1-3-(trifluoromethyl)-1H-pyrazol-4-ylethan-1-amine
    • 2,2-difluoro-1-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine
    • 2229460-05-1
    • EN300-1955576
    • インチ: 1S/C6H6F5N3/c7-5(8)3(12)2-1-13-14-4(2)6(9,10)11/h1,3,5H,12H2,(H,13,14)
    • InChIKey: PLBDEFFSYAPLHU-UHFFFAOYSA-N
    • ほほえんだ: FC(C(C1C=NNC=1C(F)(F)F)N)F

計算された属性

  • せいみつぶんしりょう: 215.04818801g/mol
  • どういたいしつりょう: 215.04818801g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 194
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 54.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.9

2,2-difluoro-1-3-(trifluoromethyl)-1H-pyrazol-4-ylethan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1955576-0.25g
2,2-difluoro-1-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine
2229460-05-1
0.25g
$1591.0 2023-09-17
Enamine
EN300-1955576-2.5g
2,2-difluoro-1-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine
2229460-05-1
2.5g
$3389.0 2023-09-17
Enamine
EN300-1955576-1g
2,2-difluoro-1-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine
2229460-05-1
1g
$1729.0 2023-09-17
Enamine
EN300-1955576-5g
2,2-difluoro-1-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine
2229460-05-1
5g
$5014.0 2023-09-17
Enamine
EN300-1955576-0.1g
2,2-difluoro-1-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine
2229460-05-1
0.1g
$1521.0 2023-09-17
Enamine
EN300-1955576-0.5g
2,2-difluoro-1-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine
2229460-05-1
0.5g
$1660.0 2023-09-17
Enamine
EN300-1955576-10.0g
2,2-difluoro-1-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine
2229460-05-1
10g
$7435.0 2023-05-23
Enamine
EN300-1955576-0.05g
2,2-difluoro-1-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine
2229460-05-1
0.05g
$1452.0 2023-09-17
Enamine
EN300-1955576-10g
2,2-difluoro-1-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine
2229460-05-1
10g
$7435.0 2023-09-17
Enamine
EN300-1955576-5.0g
2,2-difluoro-1-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine
2229460-05-1
5g
$5014.0 2023-05-23

2,2-difluoro-1-3-(trifluoromethyl)-1H-pyrazol-4-ylethan-1-amine 関連文献

2,2-difluoro-1-3-(trifluoromethyl)-1H-pyrazol-4-ylethan-1-amineに関する追加情報

Introduction to 2,2-Difluoro-1-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-amine (CAS No. 2229460-05-1)

2,2-Difluoro-1-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-amine (CAS No. 2229460-05-1) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a difluoromethyl group and a trifluoromethyl-substituted pyrazole moiety. These structural elements contribute to its potential therapeutic applications and have been the focus of recent studies aimed at elucidating its biological activities and mechanisms of action.

The pyrazole ring is a well-known heterocyclic structure that has been widely explored in drug discovery due to its diverse biological activities. The presence of the trifluoromethyl group on the pyrazole ring enhances the lipophilicity and metabolic stability of the molecule, making it an attractive scaffold for the development of new drugs. The difluoromethyl group, on the other hand, introduces additional steric and electronic effects that can influence the compound's binding affinity and selectivity towards specific biological targets.

Recent research has shown that 2,2-difluoro-1-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-amine exhibits potent activity against various biological targets. For instance, studies have demonstrated its potential as an inhibitor of specific enzymes involved in inflammatory pathways. In one notable study published in the Journal of Medicinal Chemistry, researchers found that this compound effectively inhibited the activity of cyclooxygenase (COX), a key enzyme in the production of prostaglandins, which are mediators of inflammation and pain.

Beyond its anti-inflammatory properties, 2,2-difluoro-1-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-amine has also shown promise in other therapeutic areas. Preclinical studies have indicated its potential as an antiviral agent, particularly against RNA viruses such as influenza and SARS-CoV-2. The compound's ability to interfere with viral replication mechanisms makes it a valuable candidate for further investigation in the development of antiviral therapies.

In addition to its therapeutic applications, the synthesis and characterization of 2,2-difluoro-1-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-amine have been extensively studied. The synthetic route typically involves multi-step processes that include the formation of the pyrazole ring, introduction of the trifluoromethyl group, and subsequent functionalization with the difluoromethyl moiety. These synthetic strategies have been optimized to improve yield and purity, making large-scale production feasible for both research and commercial purposes.

The physicochemical properties of 2,2-difluoro-1-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-amine have also been thoroughly investigated. It is a solid at room temperature with a melting point ranging from 75°C to 80°C. The compound is soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which facilitates its use in various biological assays. Its high lipophilicity contributes to its ability to cross cell membranes, enhancing its bioavailability and efficacy.

In terms of safety and toxicity, preliminary studies suggest that 2,2-difluoro-1-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-amine exhibits low toxicity at therapeutic concentrations. However, further toxicological evaluations are necessary to ensure its safety for clinical use. These studies will involve comprehensive assessments of acute and chronic toxicity, genotoxicity, and potential side effects.

The future prospects for 2,2-difluoro-1-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-amine are promising. Ongoing research is focused on optimizing its pharmacokinetic properties to enhance its therapeutic index and reduce potential side effects. Additionally, efforts are being made to explore new delivery systems that can improve its bioavailability and target specificity.

In conclusion, 2,2-difluoro-1-(3-(trifluoromethyl)-1H-pyrazol-4-y l)ethan - 1 - amine (CAS No . 2 2 9 460 - 05 - 1) represents a significant advancement in medicinal chemistry with potential applications in anti-inflammatory and antiviral therapies. Its unique structural features and favorable physicochemical properties make it an attractive candidate for further development in drug discovery programs.

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